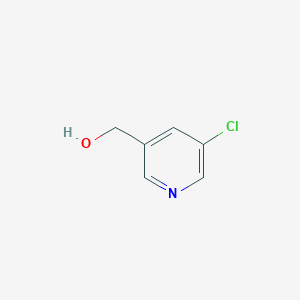

(5-Chloro-3-pyridinyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-chloropyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c7-6-1-5(4-9)2-8-3-6/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALUCWNPKIRQBEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648591 | |

| Record name | (5-Chloropyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22620-34-4 | |

| Record name | (5-Chloropyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(5-Chloro-3-pyridinyl)methanol chemical properties

A Technical Guide to (5-Chloro-3-pyridinyl)methanol: Properties, Synthesis, and Applications

Abstract

This compound is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of complex organic molecules. Its unique electronic properties, stemming from the chloro- and hydroxymethyl- substituents on the pyridine ring, make it a valuable intermediate in the fields of medicinal chemistry and materials science. This technical guide provides an in-depth analysis of its chemical and physical properties, outlines a standard laboratory-scale synthesis, details its reactivity, and discusses its applications, particularly within drug discovery. The information is intended for researchers, chemists, and professionals in pharmaceutical development, offering a comprehensive scientific overview.

Compound Identification and Nomenclature

Correctly identifying a chemical compound is the foundation of safe and effective research. This compound is systematically named and cataloged to ensure global consistency.

-

IUPAC Name: (5-chloropyridin-3-yl)methanol

-

CAS Number: 22620-34-4[1]

-

Molecular Formula: C₆H₆ClNO[1]

-

Synonyms: 5-Chloro-3-pyridinemethanol, (5-Chloro-pyridin-3-yl)-methanol, 5-Chloro-3-(hydroxymethyl)pyridine[2]

The structure consists of a pyridine ring substituted at the 3-position with a hydroxymethyl group (-CH₂OH) and at the 5-position with a chlorine atom. The nitrogen atom in the pyridine ring, along with the chlorine atom, significantly influences the molecule's reactivity and physicochemical properties.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data are essential for the characterization, handling, and application of the compound.

Physicochemical Properties

The properties of this compound are dictated by its molecular structure: the polar hydroxymethyl group allows for hydrogen bonding, while the chlorinated pyridine ring contributes to its overall molecular weight and thermal stability.

| Property | Value | Source(s) |

| Molecular Weight | 143.57 g/mol | [1] |

| Appearance | White to off-white solid/powder | General Supplier Data |

| Boiling Point | 258.8 °C at 760 mmHg | [2] |

| Melting Point | 88 - 92 °C | Commercial Supplier Data |

| Density | 1.324 g/cm³ | [2] |

| Flash Point | 110.3 °C | [2] |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | General Chemical Principles |

Spectroscopic Analysis

Spectroscopic methods provide the definitive structural confirmation of the molecule. While experimental spectra are lot-dependent, the following describes the expected characteristic signals.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show four distinct signals in a deuterated solvent like CDCl₃ or DMSO-d₆.

-

Aromatic Protons: Three signals in the aromatic region (typically δ 7.5-8.5 ppm). The protons at positions 2, 4, and 6 of the pyridine ring will appear as distinct singlets or narrow doublets due to small coupling constants. The exact shifts are influenced by the deshielding effects of the ring nitrogen and the chlorine atom.

-

Methylene Protons (-CH₂OH): A singlet around δ 4.5-4.8 ppm. This signal integrates to two protons.

-

Hydroxyl Proton (-CH₂ OH): A broad singlet whose chemical shift is concentration and solvent-dependent, often appearing between δ 5.0-5.5 ppm. This signal will exchange with D₂O.

-

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum reveals the functional groups present in the molecule.

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3400 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

-

C-H Stretch (Aromatic): Weaker absorptions typically above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorptions in the 2850-2960 cm⁻¹ range from the methylene group.

-

C=C and C=N Stretch: Aromatic ring stretching vibrations appear in the 1400-1600 cm⁻¹ region.

-

C-O Stretch: A strong band for the primary alcohol C-O bond is expected around 1000-1050 cm⁻¹.

-

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.

-

-

MS (Mass Spectrometry): Electron ionization mass spectrometry (EI-MS) would show a characteristic molecular ion peak (M⁺) at m/z 143 and a significant M+2 peak at m/z 145 (approximately one-third the intensity of M⁺), which is indicative of the presence of a single chlorine atom. Key fragmentation patterns would include the loss of the hydroxymethyl group (-CH₂OH) or chlorine.

Synthesis and Manufacturing

The most common and efficient laboratory synthesis of this compound involves the reduction of a corresponding carboxylic acid or its ester derivative.

Primary Synthetic Route: Reduction of 5-Chloronicotinic Acid Ester

This two-step process begins with the readily available 5-chloronicotinic acid. First, the carboxylic acid is converted to its ethyl ester to prevent side reactions with the reducing agent. Second, the ester is selectively reduced to the primary alcohol. The causality for this choice is that esters are more readily reduced by mild agents like sodium borohydride than the parent carboxylic acid, offering a high-yield, clean reaction.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system; adherence to these steps ensures a high probability of success.

Step 1: Synthesis of Ethyl 5-Chloronicotinate

-

Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add 5-chloronicotinic acid (10.0 g, 63.5 mmol).

-

Reagents: Add absolute ethanol (100 mL) followed by the slow, careful addition of concentrated sulfuric acid (2 mL).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Neutralize the acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure to yield crude ethyl 5-chloronicotinate, which can be used directly in the next step.

Step 2: Reduction to this compound

-

Setup: Dissolve the crude ethyl 5-chloronicotinate from Step 1 in methanol (150 mL) in a 500 mL round-bottom flask, and cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add sodium borohydride (NaBH₄) (4.8 g, 127 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. The choice of NaBH₄ is critical as it is a mild reducing agent that selectively reduces the ester without affecting the pyridine ring or the chloro-substituent.

-

Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-3 hours, or until TLC indicates the complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by slowly adding water (50 mL) at 0 °C.

-

Purification: Concentrate the mixture under reduced pressure to remove most of the methanol. Extract the remaining aqueous residue with ethyl acetate (3 x 75 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Final Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound as a white solid.

Chemical Reactivity and Applications

The molecule's reactivity is centered on its two functional groups: the primary alcohol and the chloro-substituted pyridine ring.

Reactivity Profile

The hydroxyl group and the pyridine ring are the primary sites of chemical reactivity.

Caption: Key reactivity pathways of this compound.

-

Oxidation: The primary alcohol can be oxidized. Mild oxidizing agents like Pyridinium chlorochromate (PCC) will yield the corresponding aldehyde, 5-chloro-3-pyridinecarboxaldehyde. Stronger oxidizing agents, such as potassium permanganate (KMnO₄), will oxidize it fully to 5-chloronicotinic acid.

-

Esterification/Etherification: The hydroxyl group readily undergoes esterification with acyl chlorides or carboxylic acids (under acidic catalysis) and etherification with alkyl halides (under basic conditions, e.g., Williamson ether synthesis). This allows for the easy attachment of various side chains, a common strategy in drug development.

-

Reactivity of the Pyridine Ring: The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This, combined with the electron-withdrawing effect of the chlorine atom, makes the ring relatively resistant to electrophilic aromatic substitution but susceptible to nucleophilic aromatic substitution, although conditions for the latter are often harsh.

Applications in Medicinal Chemistry and Drug Discovery

Halogenated pyridines are a cornerstone of modern medicinal chemistry. The chlorine atom can increase metabolic stability, improve membrane permeability, and participate in halogen bonding, which can enhance binding affinity to biological targets. This compound is a key intermediate for introducing the "5-chloropyridin-3-ylmethyl" moiety into larger molecules.

While not a direct precursor in the most cited syntheses, the closely related structural motif is central to the structure of Etoricoxib , a selective COX-2 inhibitor used to treat arthritis and pain.[3][4] The synthesis of Etoricoxib involves building a bipyridine system where one of the rings is a chloro-substituted pyridine.[5][6][7] The methodologies used to create these complex pyridine-based structures highlight the importance of functionalized building blocks like this compound and its derivatives in constructing modern pharmaceuticals. Its general utility is as a versatile building block for creating libraries of compounds for screening in drug discovery programs.[8]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. The following information is based on general safety data for this class of compounds.

-

GHS Hazard Statements:

-

Harmful if swallowed (H302).

-

Causes skin irritation (H315).

-

Causes serious eye irritation (H319).

-

May cause respiratory irritation (H335).

-

-

Precautionary Measures:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[9]

-

Response:

-

IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[9]

-

IF ON SKIN: Wash with plenty of soap and water.[9]

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[10]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]

-

-

Stability and Storage: The compound is stable under normal laboratory conditions. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

References

- Google Patents. EP2649049B1 - Process to produce etoricoxib.

- Google Patents. EP2802564B1 - Process for the synthesis of etoricoxib.

-

European Patent Office. EP 2 802 564 B1 - PROCESS FOR THE SYNTHESIS OF ETORICOXIB. Available at: [Link]

- Google Patents. EP2479166A1 - A process for the preparation of etoricoxib.

-

Dutscher. Safety Data Sheet. Available at: [Link] (General reference for SDS format and precautionary statements).

-

Aral. Safety Data Sheet - General Storage. Available at: [Link] (General reference for safe storage practices).

Sources

- 1. scbt.com [scbt.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. EP2649049B1 - Process to produce etoricoxib - Google Patents [patents.google.com]

- 4. Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia-药物合成数据库 [drugfuture.com]

- 5. EP2802564B1 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. EP2479166A1 - A process for the preparation of etoricoxib - Google Patents [patents.google.com]

- 8. Page loading... [wap.guidechem.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. msdspds.castrol.com [msdspds.castrol.com]

(5-Chloro-3-pyridinyl)methanol CAS number 22620-34-4

An In-Depth Technical Guide to (5-Chloro-3-pyridinyl)methanol (CAS 22620-34-4)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry and organic synthesis. Intended for researchers, chemists, and drug development professionals, this document delves into the compound's synthesis, properties, applications, and handling, grounding theoretical knowledge in practical, field-proven insights.

Introduction and Strategic Importance

This compound, identified by CAS Number 22620-34-4, is a substituted pyridine derivative. The strategic placement of its functional groups—a chloropyridine core and a primary alcohol—makes it a versatile intermediate for introducing the 3-pyridylmethanol moiety into more complex molecular architectures. The pyridine ring is a ubiquitous scaffold in pharmaceuticals due to its ability to engage in hydrogen bonding and its overall chemical stability.[1] The chlorine atom serves as both a site for further functionalization (e.g., through cross-coupling reactions) and a tool for modulating the electronic properties and metabolic stability of a target molecule, a concept often referred to as the "magic chloro" effect in drug design.[2][3] Consequently, this compound is a valuable precursor in the development of novel therapeutic agents, particularly in areas like oncology, inflammation, and infectious diseases.[2][4][5]

Physicochemical and Spectroscopic Profile

The precise characterization of this compound is fundamental for its effective use. The table below summarizes its key physical and chemical properties, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 22620-34-4 | [6] |

| Molecular Formula | C₆H₆ClNO | [6] |

| Molecular Weight | 143.57 g/mol | [6] |

| Appearance | Off-white to light yellow or brown solid/powder | [7][8] |

| Boiling Point | 258.8°C at 760 mmHg | [9] |

| Density | 1.324 g/cm³ | [9] |

| InChI Key | ALUCWNPKIRQBEF-UHFFFAOYSA-N | [8] |

Synthesis and Reaction Mechanisms

The most common and efficient laboratory-scale synthesis of this compound involves the reduction of its corresponding carboxylic acid, 5-chloronicotinic acid (CAS 22620-27-5).[5][10] This precursor is readily available and serves as a stable starting point.

Core Causality in Synthetic Design:

The choice of reducing agent is critical and depends on the desired scale, selectivity, and safety profile.

-

Sodium Borohydride (NaBH₄): A mild and selective reducing agent, ideal for reducing aldehydes and ketones. While it can reduce esters, the reaction is often slow. Its direct use on carboxylic acids is generally ineffective without an activating agent. A common strategy involves the initial conversion of the carboxylic acid to an ester (e.g., methyl or ethyl ester) followed by reduction. This two-step process offers high yields and is common in laboratory settings.[11]

-

Lithium Aluminium Hydride (LiAlH₄): A powerful, non-selective reducing agent capable of directly reducing carboxylic acids to primary alcohols in high yield. However, its high reactivity with protic solvents (like water and alcohols) necessitates anhydrous conditions and careful handling, making it more suitable for experienced chemists in a controlled environment.

-

Borane Complexes (e.g., BH₃·THF): These reagents offer an excellent alternative, providing high selectivity for carboxylic acids over other functional groups like esters and nitro groups. The reaction proceeds under relatively mild, anhydrous conditions.

Workflow: Reduction of 5-Chloronicotinic Acid

The following diagram illustrates a typical synthetic workflow, highlighting the key decision points and transformations.

Protocol: Two-Step Synthesis via Ester Intermediate

This protocol is favored for its safety and high yield.

-

Esterification:

-

Suspend 5-chloronicotinic acid (1 equivalent) in methanol (10-20 volumes).

-

Cool the suspension in an ice bath to 0°C.

-

Slowly add thionyl chloride (SOCl₂) (1.2-1.5 equivalents) dropwise, maintaining the temperature below 10°C. The causality here is that SOCl₂ reacts with methanol to form HCl in situ, which catalyzes the Fischer esterification.

-

After addition, allow the mixture to warm to room temperature and then reflux for 2-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Remove the solvent under reduced pressure. The resulting crude methyl 5-chloronicotinate can often be used directly in the next step.

-

-

Reduction:

-

Dissolve the crude ester in a suitable alcohol solvent, such as ethanol.

-

Cool the solution to 0°C.

-

Add sodium borohydride (NaBH₄) (2-3 equivalents) portion-wise. The use of excess borohydride ensures the reaction goes to completion.

-

Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding water or dilute acid (e.g., 1M HCl) to neutralize excess NaBH₄.

-

Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the resulting crude solid by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.

-

Role in Drug Discovery and Medicinal Chemistry

This compound is not typically a final drug product but rather a crucial intermediate. Its value lies in its bifunctional nature, allowing for sequential or orthogonal chemical modifications.

-

Alcohol Functionalization: The primary alcohol is readily converted into other functional groups. It can be oxidized to an aldehyde or carboxylic acid, converted to ethers, or transformed into a leaving group (e.g., tosylate or mesylate) for nucleophilic substitution. This allows for the attachment of the pyridyl core to a larger scaffold via linkers.[12]

-

Pyridine Ring Modification: The chlorine atom can be displaced or, more commonly, participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This enables the introduction of aryl, alkyl, or amine groups at the 5-position of the pyridine ring, providing a powerful tool for exploring structure-activity relationships (SAR).

This versatility has led to its use in the synthesis of compounds investigated as anti-inflammatory agents, kinase inhibitors, and anti-tubercular agents.[1][4] The pyridine nitrogen acts as a hydrogen bond acceptor, a critical interaction in many enzyme active sites, while the chloro-substituent can enhance binding affinity through halogen bonding or by occupying hydrophobic pockets.

Analytical Characterization Workflow

Confirming the identity and purity of this compound is essential. A multi-technique approach provides a self-validating system.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum provides the most direct confirmation of the structure. Expected signals (in CDCl₃ or DMSO-d₆) would include:

-

A singlet for the -CH₂- protons.

-

A singlet or broad singlet for the -OH proton (exchangeable with D₂O).

-

Three distinct signals in the aromatic region for the pyridine ring protons, exhibiting characteristic coupling patterns.

-

-

¹³C NMR: The carbon spectrum should show six distinct signals: one for the methylene carbon (-CH₂OH) and five for the aromatic carbons of the chloropyridine ring.

-

-

Mass Spectrometry (MS):

-

Used to confirm the molecular weight. In techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 144.57. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl in an approximate 3:1 ratio) would result in a corresponding [M+2+H]⁺ peak at m/z 146.57, providing definitive evidence of a single chlorine atom.

-

-

Infrared (IR) Spectroscopy:

-

Useful for confirming functional groups. Key expected absorbances include:

-

A broad peak around 3200-3400 cm⁻¹ corresponding to the O-H stretch of the alcohol.

-

Peaks around 2850-2950 cm⁻¹ for the C-H stretches of the CH₂ group.

-

Characteristic C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region for the pyridine ring.

-

-

Safety, Handling, and Storage

As a chemical intermediate, this compound requires careful handling in a laboratory setting. The following guidelines are based on typical Safety Data Sheet (SDS) information for this class of compounds.[8][13]

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[13]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[13]

-

Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[13]

-

-

Handling and Storage:

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Handle in accordance with good industrial hygiene and safety practices.[13][14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][15] Store locked up and away from incompatible materials such as strong oxidizing agents.[15][16]

-

-

Disposal:

References

-

Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed, National Center for Biotechnology Information. Available at: [Link]

-

Nicotinic acid derivatives: Application and uses, review. ResearchGate. Available at: [Link]

-

Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. PubMed, National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar. Available at: [Link]

-

Facile Synthesis of Nicotinic Acid Derivatives with Unsymmetrical Substitution Patterns. Taylor & Francis Online. Available at: [Link]

-

(5-chloro-3-pyridinyl) methanol CAS NO.22620-34-4. Hangzhou J&H Chemical Co., Ltd. Available at: [Link]

-

This compound - Free SDS search. 3E. Available at: [Link]

-

SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link]

-

22620-34-4 | this compound. Tetrahedron. Available at: [Link]

-

Safety data sheet - Pyridine Standard. Agilent. Available at: [Link]

-

This compound,(CAS# 22620-34-4). Sinfoo Biotech. Available at: [Link]

-

Investigation of potent anti-mycobacterium tuberculosis agents derived from pyridine derivatives targeting the enoyl acyl carrier protein reductase (InhA): design, synthesis, and computational analysis. Dovepress. Available at: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central, National Center for Biotechnology Information. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. Available at: [Link]

-

Pyridine methanol chlorinations. ResearchGate. Available at: [Link]

-

5-Chloronicotinic acid | C6H4ClNO2 | CID 247986. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing. Available at: [Link]

-

CAS No : 22620-27-5 | Product Name : 5-Chloronicotinic Acid. Pharmaffiliates. Available at: [Link]

-

Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI. Available at: [Link]

Sources

- 1. dovepress.com [dovepress.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. scbt.com [scbt.com]

- 7. (5-chloro-3-pyridinyl) methanol, CasNo.22620-34-4 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]

- 8. This compound | 22620-34-4 [sigmaaldrich.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. 5-Chloronicotinic acid | 22620-27-5 [sigmaaldrich.com]

- 11. (2-Chloro-3-pyridinyl)methanol synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. aggiefab.tamu.edu [aggiefab.tamu.edu]

An In-Depth Technical Guide to (5-Chloro-3-pyridinyl)methanol: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chloro-3-pyridinyl)methanol is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and agrochemical development. Its structural motif, a pyridine ring substituted with both a chloro and a hydroxymethyl group, offers versatile handles for synthetic elaboration, making it a valuable intermediate in the creation of complex, biologically active molecules. The strategic placement of the chlorine atom influences the electronic properties of the pyridine ring, while the primary alcohol functionality serves as a key point for derivatization.

This guide provides a comprehensive technical overview of this compound, delving into its molecular structure, physicochemical properties, a detailed synthesis protocol, and robust analytical characterization methods. Furthermore, it explores its critical application as a precursor to the neonicotinoid class of insecticides, elucidating their mechanism of action on the insect nervous system. This document is intended to serve as a practical and authoritative resource for researchers and professionals engaged in drug discovery and development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a pyridine ring chlorinated at the 5-position and bearing a hydroxymethyl group at the 3-position. This arrangement of substituents dictates its reactivity and physical properties.

Caption: Molecular Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 22620-34-4 | [1][2][3] |

| Molecular Formula | C₆H₆ClNO | [1][3] |

| Molecular Weight | 143.57 g/mol | [1][3] |

| Appearance | White to off-white solid | General knowledge |

| Boiling Point | 258.8 °C at 760 mmHg | [1] |

| Flash Point | 110.3 °C | [1] |

| Density | 1.324 g/cm³ | [1] |

| InChI Key | ALUCWNPKIRQBEF-UHFFFAOYSA-N | [1] |

Synthesis of this compound

A reliable and scalable synthesis of this compound is achieved through the reduction of the corresponding carboxylic acid, 5-chloronicotinic acid. This transformation is a cornerstone of synthetic organic chemistry, and the choice of reducing agent is critical for achieving high yield and purity. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), are particularly effective for this purpose due to their selectivity for carboxylic acids in the presence of other functional groups.

Sources

A Comprehensive Spectroscopic and Analytical Guide to (5-Chloro-3-pyridinyl)methanol

Foreword: The Imperative of Analytical Rigor in Drug Discovery

In the landscape of modern medicinal chemistry and drug development, heterocyclic scaffolds are paramount. Among these, pyridine derivatives serve as foundational building blocks for a vast array of pharmacologically active agents. (5-Chloro-3-pyridinyl)methanol (CAS: 22620-34-4, Formula: C₆H₆ClNO, MW: 143.57 g/mol ) represents a key intermediate, valued for its specific reactivity and structural contribution to larger, more complex target molecules.[1][2] The journey from a synthetic concept to a viable drug candidate is paved with analytical data. Unambiguous characterization of intermediates like this one is not a mere formality; it is the bedrock of reproducible science, ensuring that subsequent synthetic steps and biological assays are built upon a foundation of confirmed identity and purity.

This guide provides an in-depth exploration of the essential spectroscopic techniques required to fully characterize this compound. We move beyond simple data reporting, delving into the causality behind experimental choices and the logic of spectral interpretation. For researchers, scientists, and drug development professionals, this document serves as both a reference and a workflow template for achieving analytical certainty.

Molecular Structure and Atom Numbering

A logical and consistent atom numbering system is crucial for the unambiguous assignment of signals in Nuclear Magnetic Resonance (NMR) spectroscopy. The following structure will be used as the reference for all subsequent spectral interpretations.

Caption: IUPAC-consistent numbering for this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

2.1. The Diagnostic Power of ¹H NMR

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides precise information about the chemical environment, connectivity, and relative number of protons (¹H nuclei). For this compound, it allows us to confirm the substitution pattern on the pyridine ring and verify the presence of the hydroxymethyl group.

2.2. Expected ¹H NMR Spectrum and Interpretation

The spectrum is predicted based on the known spectrum of the parent compound, 3-pyridinemethanol[3], with adjustments for the electronic effects of the C5-chloro substituent. The chlorine atom exerts a deshielding inductive effect, which is expected to shift the signals of nearby protons downfield (to a higher ppm).

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Atom Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment Rationale |

|---|---|---|---|---|---|

| H2 | ~8.55 | d | 1H | J ≈ 2.0 | Aromatic proton ortho to nitrogen, deshielded. Small meta-coupling to H4. |

| H4 | ~8.05 | t | 1H | J ≈ 2.0 | Aromatic proton between two substituents. Shows small meta-coupling to H2 and H6. |

| H6 | ~8.45 | d | 1H | J ≈ 2.0 | Aromatic proton ortho to nitrogen, deshielded. Small meta-coupling to H4. |

| H7 (-CH₂-) | ~4.60 | d | 2H | J ≈ 5.7 | Methylene protons adjacent to the aromatic ring and hydroxyl group. Coupled to the hydroxyl proton. |

| H8 (-OH) | ~5.40 | t | 1H | J ≈ 5.7 | Hydroxyl proton, coupled to the adjacent methylene protons. Position is variable and depends on concentration/solvent. |

-

Aromatic Region (δ 8.0-8.6 ppm): The three protons on the pyridine ring appear as distinct, sharp signals in the downfield region, characteristic of aromatic systems. Their specific splitting patterns (multiplicity) are dictated by spin-spin coupling with neighboring protons. The small, through-bond coupling constants (~2.0 Hz) are typical for meta-relationships on a pyridine ring.

-

Aliphatic Region (δ 4.6-5.5 ppm): The methylene (-CH₂-) and hydroxyl (-OH) protons give rise to signals in this region. In a dry solvent like DMSO-d₆, the hydroxyl proton's coupling to the adjacent methylene protons is often observed, resulting in a triplet for the -OH signal and a doublet for the -CH₂- signal. In contrast, using a solvent like CDCl₃ might lead to a broader -OH singlet due to faster chemical exchange, causing the -CH₂- signal to appear as a singlet as well.

2.3. Experimental Protocol: ¹H NMR Spectrum Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. The choice of DMSO-d₆ is strategic as it solubilizes the compound well and its residual proton signal (δ ~2.50 ppm) does not interfere with sample signals.[4]

-

Instrument Setup: Insert the sample into the NMR spectrometer (e.g., a 500 MHz Bruker instrument).[5]

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

-

Acquisition: Acquire the spectrum using standard parameters: a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale by referencing the residual solvent peak (DMSO-d₆ at δ 2.50 ppm).[4]

-

Analysis: Integrate the peaks to determine the relative number of protons and analyze the multiplicities and coupling constants to confirm the structure.

2.4. Workflow for ¹H NMR Analysis

Caption: Standard workflow for ¹H NMR sample preparation and analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

3.1. Probing the Carbon Skeleton

While ¹H NMR reveals the proton framework, ¹³C NMR spectroscopy maps the carbon backbone of the molecule. In a standard proton-decoupled experiment, each unique carbon atom produces a single sharp line, providing a direct count of non-equivalent carbons and information about their chemical environment (e.g., aromatic, aliphatic, attached to electronegative atoms).

3.2. Expected ¹³C NMR Spectrum and Interpretation

The spectrum is predicted to show six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts are estimated from data for 3-pyridinemethanol[6] and known substituent chemical shift (SCS) effects for chlorine.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Atom Position | Chemical Shift (δ, ppm) | Assignment Rationale |

|---|---|---|

| C2 | ~148.5 | Aromatic carbon ortho to nitrogen, highly deshielded. |

| C3 | ~135.0 | Aromatic carbon bearing the hydroxymethyl group. |

| C4 | ~138.0 | Aromatic carbon meta to nitrogen. |

| C5 | ~130.5 | Aromatic carbon directly attached to chlorine (ipso-carbon). |

| C6 | ~146.0 | Aromatic carbon ortho to nitrogen, deshielded. |

| C7 (-CH₂) | ~60.0 | Aliphatic carbon of the hydroxymethyl group, shielded relative to aromatic carbons. |

-

Aromatic Region (δ 130-150 ppm): Five signals are expected in this region, corresponding to the five sp²-hybridized carbons of the pyridine ring. The carbons adjacent to the electronegative nitrogen atom (C2, C6) are the most deshielded and appear furthest downfield.

-

Aliphatic Region (δ ~60 ppm): A single signal is expected for the sp³-hybridized methylene carbon (C7). Its upfield position relative to the aromatic signals is characteristic of alkyl carbons.

3.3. Experimental Protocol: ¹³C NMR Spectrum Acquisition

The protocol is similar to that for ¹H NMR, with key differences in acquisition parameters.

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (20-30 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: Use the same locked and shimmed sample.

-

Acquisition: Select a ¹³C experiment with proton decoupling (e.g., zgpg30). Key parameters include a wider spectral width (~200 ppm), a longer relaxation delay (2-5 seconds), and a significantly higher number of scans (e.g., 1024-4096) to compensate for the low sensitivity of the ¹³C nucleus.

-

Processing: Similar to ¹H NMR, perform Fourier transform, phasing, and baseline correction. Reference the spectrum to the solvent signal (DMSO-d₆ septet centered at δ 39.52 ppm).[4]

Infrared (IR) Spectroscopy

4.1. Identifying Functional Groups via Molecular Vibrations

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

4.2. Expected IR Spectrum and Interpretation

The IR spectrum provides a molecular "fingerprint" and confirms the presence of the key hydroxyl and chloro-aromatic moieties.

Table 3: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

|---|---|---|---|

| 3400–3200 | O-H stretch | Strong, Broad | Hydroxyl (-OH) |

| 3100–3000 | C-H stretch | Medium | Aromatic C-H |

| 2950–2850 | C-H stretch | Medium | Aliphatic C-H (-CH₂) |

| 1600–1450 | C=C / C=N stretch | Medium-Strong | Pyridine Ring |

| 1050–1000 | C-O stretch | Strong | Primary Alcohol |

| 800-750 | C-Cl stretch | Strong | Aryl Halide |

-

Key Diagnostic Peak: The most prominent and informative feature is the strong, broad absorption band between 3400-3200 cm⁻¹. This is the classic signature of an O-H group involved in intermolecular hydrogen bonding, unequivocally confirming the alcohol functionality.[7]

-

Ring and Substituent Vibrations: Multiple peaks in the 1600-1450 cm⁻¹ region confirm the aromatic pyridine ring. The strong C-O stretch and C-Cl stretch further validate the molecular structure.

4.3. Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropanol and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound directly onto the ATR crystal.

-

Acquisition: Lower the ATR press arm to ensure firm contact between the sample and the crystal. Acquire the spectrum, typically co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

Cleaning: Clean the crystal thoroughly after analysis.

High-Resolution Mass Spectrometry (HRMS)

5.1. Determining Elemental Composition with Precision

Mass spectrometry (MS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, can determine the mass with enough precision to confirm the elemental formula of a compound.[8]

5.2. Expected Mass Spectrum and Interpretation

Table 4: Predicted High-Resolution Mass Spectrometry Data (ESI+)

| Ion | Calculated m/z | Observed m/z | Rationale |

|---|---|---|---|

| [M+H]⁺ | 144.0211 | Expected within 5 ppm | Protonated molecular ion containing ³⁵Cl. |

| [M+H+2]⁺ | 146.0181 | Expected within 5 ppm | Protonated molecular ion containing ³⁷Cl. |

-

Molecular Ion Isotope Pattern: The most critical diagnostic feature in the mass spectrum of a monochlorinated compound is the isotopic signature of chlorine. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, the mass spectrum will exhibit two major peaks for the protonated molecular ion: one for the molecule containing ³⁵Cl (the [M+H]⁺ peak) and another, about one-third the intensity, two mass units higher for the molecule containing ³⁷Cl (the [M+H+2]⁺ peak). Observing this 3:1 isotopic pattern is definitive proof of the presence of a single chlorine atom.

-

Exact Mass Confirmation: HRMS provides the exact mass of the [M+H]⁺ ion (e.g., 144.0211 for C₆H₇ClNO⁺). This experimentally determined value can be compared to the calculated mass for the proposed formula. A match within a narrow tolerance (typically < 5 ppm) provides extremely high confidence in the elemental composition.[9]

5.3. Experimental Protocol: ESI-TOF HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid (0.1%) to promote protonation ([M+H]⁺ formation).

-

Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters: Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization. Set the TOF analyzer to acquire data in positive ion mode over a relevant mass range (e.g., m/z 50-500).

-

Calibration: Ensure the instrument is calibrated using a known standard immediately prior to the analysis to guarantee mass accuracy.

-

Data Acquisition and Analysis: Acquire the spectrum. Analyze the data to identify the monoisotopic mass of the [M+H]⁺ peak and confirm the presence and correct ratio of the [M+H+2]⁺ isotope peak. Use the instrument software to calculate the elemental composition based on the measured exact mass.

Conclusion: A Multi-faceted Approach to Certainty

The structural elucidation of this compound is not achieved by a single technique but by the synergistic convergence of multiple spectroscopic methods. ¹H and ¹³C NMR map the proton and carbon frameworks, IR spectroscopy confirms the essential functional groups, and HRMS validates the elemental formula and the presence of the chlorine atom. Together, this dataset forms a comprehensive analytical package that provides an unambiguous and scientifically rigorous confirmation of the molecule's identity and structure, a critical checkpoint in any research or development pipeline.

References

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

Tetrahedron. 22620-34-4 | this compound. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Available from: [Link]

-

Drug Design, Development and Therapy. Investigation of potent anti-mycobacterium tuberculosis agents derived. Available from: [Link]

-

University of Wisconsin-Madison. Notes on NMR Solvents. Available from: [Link]

-

ResearchGate. 13 C NMR Data of Compounds 1−5 (Methanol-d 4 , T = 298 K, δ ppm). Available from: [Link]

-

The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, methanol, experimental) (HMDB0001140). Available from: [Link]

-

MDPI. Synthesis and Investigation of a Symmetrical Bis(methoxycarbonyl)-Substituted Rubrene Derivative. Available from: [Link]

-

ResearchGate. Pyridine methanol chlorinations. Available from: [Link]

-

Doc Brown's Chemistry. CH3OH infrared spectrum of methanol. Available from: [Link]

-

ResearchGate. Infrared-spectra of, (a) Pure methanol, (b) CH 3 OH +... Available from: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound,(CAS# 22620-34-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. 3-Pyridinemethanol(100-55-0) 1H NMR spectrum [chemicalbook.com]

- 4. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 5. dovepress.com [dovepress.com]

- 6. 3-Pyridinemethanol(100-55-0) 13C NMR [m.chemicalbook.com]

- 7. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. rsc.org [rsc.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (5-Chloro-3-pyridinyl)methanol

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (5-Chloro-3-pyridinyl)methanol. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of spectral data, explains the underlying principles of chemical shifts and coupling constants, and provides a standardized protocol for sample analysis. Our approach is grounded in established spectroscopic principles to ensure the highest degree of scientific integrity and practical utility.

Introduction: The Structural Elucidation of this compound

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its utility in the synthesis of novel compounds necessitates unambiguous structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure, connectivity, and chemical environment of individual atoms. This guide will dissect the ¹H and ¹³C NMR spectra of this compound, offering insights into the influence of the chloro and hydroxymethyl substituents on the pyridine ring.

Molecular Structure and Numbering

To facilitate the discussion of NMR data, the standard IUPAC numbering for the pyridine ring will be used.

Figure 1. Molecular structure of this compound with atom numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides a wealth of information regarding the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling.

Experimental ¹H NMR Data

The experimental ¹H NMR data for this compound, recorded in DMSO-d₆, is summarized in the table below.[1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.45-8.52 | multiplet | - | 2H | H-2, H-6 |

| 7.83 | singlet | - | 1H | H-4 |

| 5.45 | triplet | 5.8 | 1H | OH |

| 4.55 | triplet | 5.7 | 2H | CH₂ |

Table 1. Summary of ¹H NMR data for this compound in DMSO-d₆.

Interpretation of the ¹H NMR Spectrum

-

Aromatic Protons (H-2, H-6, and H-4):

-

The protons on the pyridine ring appear in the downfield region (7.0-9.0 ppm), which is characteristic of aromatic protons.[2] The electronegative nitrogen atom in the ring deshields the adjacent protons, shifting them further downfield.

-

The signals for H-2 and H-6 are observed as a multiplet between 8.45 and 8.52 ppm, integrating to two protons.[1] Their close chemical shifts are expected due to their positions ortho to the nitrogen atom. The chlorine atom at the C-5 position and the hydroxymethyl group at the C-3 position exert electronic effects that slightly differentiate these two protons.

-

The proton at the C-4 position (H-4) appears as a singlet at 7.83 ppm.[1] This is due to the absence of adjacent protons for spin-spin coupling.

-

-

Hydroxymethyl Protons (CH₂ and OH):

-

The methylene protons (CH₂) of the hydroxymethyl group are observed as a triplet at 4.55 ppm with a coupling constant of 5.7 Hz.[1] This triplet multiplicity arises from the coupling with the adjacent hydroxyl proton.

-

The hydroxyl proton (OH) appears as a triplet at 5.45 ppm with a coupling constant of 5.8 Hz.[1] The triplet is a result of coupling with the two adjacent methylene protons. The observation of this coupling indicates a relatively slow exchange of the hydroxyl proton with the solvent, which is common in DMSO-d₆.

-

¹³C NMR Spectral Analysis

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound are presented below. These estimations are based on the analysis of substituent effects on the pyridine nucleus.

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~148 | C-2 | The carbon atom ortho to the nitrogen is expected to be significantly deshielded. |

| ~138 | C-3 | The attachment of the hydroxymethyl group will influence the chemical shift of this carbon. |

| ~135 | C-4 | This carbon is expected to have a chemical shift in the typical aromatic region for pyridines. |

| ~130 | C-5 | The carbon atom bearing the electronegative chlorine atom will be deshielded. |

| ~150 | C-6 | Similar to C-2, this carbon is ortho to the nitrogen and will be deshielded. |

| ~60 | CH₂ | The carbon of the hydroxymethyl group is expected in this region, influenced by the adjacent oxygen. |

Table 2. Predicted ¹³C NMR chemical shifts for this compound.

Rationale for Predicted ¹³C Chemical Shifts

-

Pyridine Ring Carbons:

-

The carbon atoms of the pyridine ring are expected to resonate in the aromatic region, typically between 120 and 150 ppm.[5] The nitrogen atom has a significant deshielding effect on the ortho (C-2, C-6) and para (C-4) carbons.

-

C-2 and C-6: These carbons, being adjacent to the electronegative nitrogen, are predicted to have the most downfield shifts in the aromatic region.

-

C-5: The carbon atom directly bonded to the chlorine atom (C-5) will experience a deshielding effect due to the electronegativity of chlorine, resulting in a downfield shift.

-

C-3: The carbon bearing the hydroxymethyl group (C-3) will also have its chemical shift influenced by this substituent.

-

C-4: The chemical shift of C-4 will be influenced by the electronic effects of the substituents at the 3 and 5 positions.

-

-

Hydroxymethyl Carbon (CH₂):

-

The carbon of the methylene group is attached to an electronegative oxygen atom, which causes a significant downfield shift compared to a typical alkyl carbon. Its chemical shift is predicted to be around 60 ppm.[6]

-

Experimental Protocol for NMR Analysis

For the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.

Figure 2. Workflow for NMR analysis of this compound.

Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

-

Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Instrument Setup and Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-160 ppm).

-

Employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each carbon.

-

Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

-

Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectra to ensure accurate integration and peak picking.

-

Referencing: Calibrate the chemical shift axis by setting the peak of the internal standard (TMS) to 0.00 ppm.

-

Integration and Peak Picking: For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons. For both spectra, pick the peaks to determine their precise chemical shifts.

Conclusion

This technical guide has provided a detailed analysis of the ¹H and predicted ¹³C NMR spectra of this compound. The interpretation of the ¹H NMR spectrum is well-supported by experimental data, revealing the characteristic chemical shifts and coupling patterns of the aromatic and hydroxymethyl protons. While experimental ¹³C NMR data was not available, a reasoned prediction of the chemical shifts has been presented based on established substituent effects. The provided experimental protocol offers a standardized approach for the reliable acquisition and processing of NMR data for this compound. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of heterocyclic molecules.

References

-

8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups - MDPI. (2023, June 6). Retrieved January 9, 2026, from [Link]

-

1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. (n.d.). Retrieved January 9, 2026, from [Link]

-

Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC - NIH. (n.d.). Retrieved January 9, 2026, from [Link]

-

Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds - MDPI. (n.d.). Retrieved January 9, 2026, from [Link]

-

[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - The Royal Society of Chemistry. (n.d.). Retrieved January 9, 2026, from [Link]

-

3-Pyridinemethanol, alpha-(2,2-dimethylpropyl)- - Optional[13C NMR] - Chemical Shifts. (n.d.). Retrieved January 9, 2026, from [Link]

-

13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 9, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Retrieved January 9, 2026, from [Link]

-

Common NMR Solvents - Reference Data. (n.d.). Retrieved January 9, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved January 9, 2026, from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). Retrieved January 9, 2026, from [Link]

-

13C NMR Spectroscopy. (n.d.). Retrieved January 9, 2026, from [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved January 9, 2026, from [Link]

Sources

Physical and chemical properties of (5-Chloro-3-pyridinyl)methanol

An In-depth Technical Guide to (5-Chloro-3-pyridinyl)methanol for Chemical Researchers

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth analysis of this compound, a key heterocyclic building block in modern medicinal and materials science. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet to offer practical insights into the compound's properties, synthesis, reactivity, and handling. The information herein is synthesized from established chemical literature and supplier technical data to ensure accuracy and reliability.

Compound Identification and Nomenclature

This compound is a substituted pyridine derivative featuring a chlorosubstituent at the 5-position and a hydroxymethyl group at the 3-position. This specific arrangement of functional groups makes it a versatile intermediate for introducing the 5-chloropyridine-3-methyl moiety into more complex molecular architectures.

-

IUPAC Name: (5-chloropyridin-3-yl)methanol

-

CAS Number: 22620-34-4[1]

-

Molecular Formula: C₆H₆ClNO[2]

-

Synonyms: 5-Chloro-3-(hydroxymethyl)pyridine, 5-Chloro-3-pyridinemethanol, (5-Chloro-pyridin-3-yl)-methanol[1][2]

Molecular Structure:

Physicochemical Properties

The physical properties of a compound are critical for its handling, purification, and use in reactions. The data for this compound are summarized below. It is important to note a discrepancy in reported physical states; while some suppliers list it as a solid, others provide a certificate of analysis describing it as a liquid at room temperature[3]. This may be due to its potential to exist as a low-melting solid or a supercooled liquid.

| Property | Value | Source(s) |

| Molecular Weight | 143.57 g/mol | [2] |

| Physical State | Colorless to light yellow liquid | [3] |

| Boiling Point | 258.8 °C at 760 mmHg | [1] |

| Density | 1.324 g/cm³ | [1] |

| Flash Point | 110.3 °C | [1] |

| InChI Key | ALUCWNPKIRQBEF-UHFFFAOYSA-N | [1] |

Expected Spectroscopic Characteristics

Disclaimer: The following are predicted spectral characteristics based on established principles of NMR spectroscopy. Experimental verification is required for precise chemical shift and coupling constant values.

¹H NMR Spectroscopy

-

Pyridine Ring Protons (3H): Three distinct signals are expected in the aromatic region (typically δ 7.5-8.8 ppm).

-

H-2: The proton adjacent to the nitrogen will be the most deshielded, appearing as a doublet (d).

-

H-6: The proton between the nitrogen and the chlorine atom will also appear as a doublet (d).

-

H-4: The proton between the two substituents will appear as a triplet-like signal (dd or t) due to coupling with both H-2 and H-6.

-

-

Methylene Protons (-CH₂-) (2H): A singlet is expected around δ 4.5-4.8 ppm. The chemical shift is influenced by the adjacent aromatic ring and the hydroxyl group.

-

Hydroxyl Proton (-OH) (1H): A broad singlet is expected. Its chemical shift is highly variable and depends on concentration, solvent, and temperature.

¹³C NMR Spectroscopy

Six unique carbon signals are predicted for this molecule.

-

Pyridine Ring Carbons (5C): Five signals in the aromatic region (δ 120-155 ppm). The carbon bearing the chlorine atom (C-5) and the carbons adjacent to the nitrogen (C-2, C-6) will be distinct.

-

Methylene Carbon (-CH₂OH) (1C): One signal in the aliphatic region, typically around δ 60-65 ppm.

Synthesis and Chemical Reactivity

This compound is typically synthesized via the reduction of a carbonyl group at the 3-position of the 5-chloropyridine ring. The choice of starting material (acid, ester, or aldehyde) dictates the necessary reducing agent.

Workflow: Synthesis via Reduction

A common and efficient laboratory-scale synthesis involves the reduction of a 5-chloronicotinic acid derivative.

Sources

An In-Depth Technical Guide to the Biological Activity of Substituted Pyridinyl Methanol Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] When functionalized with a methanol group, the resulting pyridinyl methanol core offers a versatile platform for developing novel therapeutic agents. The hydroxyl group provides a key site for hydrogen bonding interactions with biological targets, while the pyridine ring's electronic properties and potential for substitution allow for fine-tuning of a compound's physicochemical and pharmacological properties. This guide will explore the significant therapeutic potential of this class of compounds across multiple disease areas.

I. Anticancer Activity of Substituted Pyridinyl Methanol Derivatives

Substituted pyridinyl methanol compounds have emerged as a promising class of molecules in oncology research, demonstrating significant cytotoxic effects against various cancer cell lines.[2] Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways that govern cell proliferation, survival, and death.

A. Mechanisms of Anticancer Action

1. Kinase Inhibition: A primary mechanism through which many pyridinyl and related heterocyclic compounds exert their anticancer effects is the inhibition of protein kinases.[1] These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer. Substituted pyridinyl methanol derivatives have been investigated as inhibitors of several key kinases, including:

-

PIM Kinases: These serine/threonine kinases are frequently overexpressed in various cancers and are involved in cell survival and proliferation. Certain pyridine-based compounds have shown potent inhibition of PIM-1 kinase, leading to the induction of apoptosis in cancer cells.

-

Receptor Tyrosine Kinases (RTKs): This family of kinases, including EGFR and VEGFR, are critical for tumor growth, angiogenesis, and metastasis. Pyrimidine derivatives, structurally related to pyridinyl methanols, have demonstrated inhibitory activity against these RTKs.[1]

2. Induction of Apoptosis: A key hallmark of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis, in malignant cells. Substituted pyridinyl methanol compounds have been shown to trigger apoptosis through various mechanisms, including the activation of caspase cascades and the modulation of Bcl-2 family proteins.

3. Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds can halt the proliferation of cancer cells. This is often achieved by modulating the levels of cyclins and cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.

B. Quantitative Analysis of Cytotoxic Activity

The in vitro potency of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cancer cell growth. The following table presents hypothetical IC50 values for (R)-(4-Chlorophenyl)(pyridin-2-yl)methanol against a panel of human cancer cell lines, illustrating its potential as a lead compound.[2]

| Compound | Cancer Cell Line | IC50 (µM) |

| (R)-(4-Chlorophenyl)(pyridin-2-yl)methanol | MCF-7 (Breast Cancer) | 15.8[2] |

| A549 (Lung Cancer) | 25.2[2] | |

| HepG2 (Liver Cancer) | 32.5[2] |

C. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and, by extension, the cytotoxic potential of a compound.[3][4]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the substituted pyridinyl methanol compound for a specified incubation period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value from the dose-response curve.

II. Antimicrobial Activity of Substituted Pyridinyl Methanol Derivatives

The rise of antimicrobial resistance necessitates the discovery of novel anti-infective agents. Pyridine-containing compounds have a long history in this field, and substituted pyridinyl methanols represent a promising avenue for the development of new antimicrobials.[5]

A. Spectrum of Antimicrobial Activity

Substituted pyridinyl methanol derivatives are being investigated for their activity against a range of pathogenic microorganisms, including:

-

Gram-Positive Bacteria: Such as Staphylococcus aureus and Streptococcus pneumoniae.

-

Gram-Negative Bacteria: Including Escherichia coli and Pseudomonas aeruginosa. The outer membrane of Gram-negative bacteria often presents a significant barrier to drug penetration, making activity against these organisms particularly noteworthy.

-

Fungi: Such as Candida albicans.

The lipophilicity and electronic properties of the substituents on the pyridine and any other aromatic rings can significantly influence the antimicrobial spectrum and potency.

B. Quantitative Analysis of Antimicrobial Potency

The minimum inhibitory concentration (MIC) is the primary quantitative measure of a compound's antimicrobial activity. It is defined as the lowest concentration of the compound that prevents visible growth of a microorganism. The following table provides a hypothetical representation of MIC values for a generic substituted pyridinyl methanol compound.

| Compound | Microorganism | MIC (µg/mL) |

| Substituted Pyridinyl Methanol | Staphylococcus aureus | 16 |

| Escherichia coli | 64 | |

| Candida albicans | 32 |

C. Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.[6][7]

Step-by-Step Methodology:

-

Compound Preparation: Prepare serial twofold dilutions of the substituted pyridinyl methanol compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

III. Anti-inflammatory Activity of Substituted Pyridinyl Methanol Derivatives

Chronic inflammation is a key contributor to a wide range of diseases, including cardiovascular disease, autoimmune disorders, and cancer. Substituted pyridinyl methanol compounds have shown potential as anti-inflammatory agents by modulating key inflammatory pathways.[8][9]

A. Mechanisms of Anti-inflammatory Action

1. Inhibition of Pro-inflammatory Mediators: A central mechanism of the anti-inflammatory activity of these compounds is the inhibition of the production of pro-inflammatory mediators such as nitric oxide (NO).[8] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.

2. Modulation of Inflammatory Signaling Pathways: Substituted pyridinyl methanol derivatives may also exert their anti-inflammatory effects by targeting key signaling pathways, such as the NF-κB pathway.[10][11] NF-κB is a transcription factor that plays a central role in regulating the expression of numerous pro-inflammatory genes.

B. Quantitative Analysis of Anti-inflammatory Potency

The anti-inflammatory activity of a compound can be quantified by its ability to inhibit the production of inflammatory mediators. For example, the IC50 for the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages can be determined.

C. Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a simple and sensitive colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of NO.[12][13]

Step-by-Step Methodology:

-

Cell Culture: Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate.

-

Compound Treatment: Pre-treat the cells with various concentrations of the substituted pyridinyl methanol compound.

-

Inflammation Induction: Stimulate the cells with an inflammatory agent such as LPS to induce the expression of iNOS and the production of NO.

-

Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatant.

-

Griess Reaction: Add the Griess reagent to the supernatant. The reagent reacts with nitrite to form a purple azo dye.

-

Absorbance Measurement: Measure the absorbance of the solution at 540 nm.

-

Data Analysis: Quantify the amount of nitrite produced and determine the inhibitory effect of the compound.

Conclusion and Future Directions

Substituted pyridinyl methanol compounds represent a versatile and promising scaffold for the discovery and development of novel therapeutic agents with anticancer, antimicrobial, and anti-inflammatory properties. The structure-activity relationship studies, coupled with the detailed experimental protocols provided in this guide, offer a solid foundation for researchers to explore the full potential of this chemical class. Future research should focus on the synthesis of diverse libraries of these compounds to further elucidate their structure-activity relationships, identify more potent and selective derivatives, and fully characterize their mechanisms of action in relevant preclinical models.

References

-

Kit-Anan, W., et al. (2015). Evidence for inhibition of nitric oxide and inducible nitric oxide synthase in Caco-2 and RAW 264.7 cells by a Maillard reaction product [5-(5,6-dihydro-4H-pyridin-3-ylidenemethyl)furan-2-yl]-methanol. Molecular and Cellular Biochemistry, 406(1-2), 205-215. [Link]

-

Mousavi, S. H., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Advanced Biomedical Research, 3, 139. [Link]

-

Iaroslava, Z., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(11), 5959. [Link]

-

Kit-Anan, W., et al. (2015). Evidence for inhibition of nitric oxide and inducible nitric oxide synthase in Caco-2 and RAW 264.7 cells by a Maillard reaction product [5-(5,6-dihydro-4H-pyridin-3-ylidenemethyl)furan-2-yl]-methanol. ResearchGate. [Link]

-

MTT Assay Protocol. (n.d.). Retrieved from [Link]

-

Assay Guidance Manual. (2013). Cell Viability Assays. National Center for Biotechnology Information. [Link]

-

Mousavi, S. H., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Advanced Biomedical Research, 3, 139. [Link]

-

Canchola, J. (2020). Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. ISU ReD: Research and eData. [Link]

- Google Patents. (n.d.). Pyridine compounds as kinase inhibitors.

-

R-Discovery. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. [Link]

-

Schmied, C., et al. (2016). Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay. Journal of Immunological Methods, 433, 21-23. [Link]

-

Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]

-

ResearchGate. (n.d.). Pyridine derivatives 46a–50 reported as anti-inflammatory agents. [Link]

-

Britton, R., et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters, 10(10), 1438-1443. [Link]

-

MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]

-

Jin, X., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 949813. [Link]

-

Bhardwaj, V., et al. (2013). Synthesis, and antimicrobial evaluation of new pyridine imidazo [2,1b]-1,3,4-thiadiazole derivatives. Arabian Journal of Chemistry, 10(Suppl 2), S2048-S2053. [Link]

-

El-Naggar, M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 47088-47106. [Link]

-

Canchola, J. (2020). Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. ISU ReD: Research and eData. [Link]

-

Jin, X., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 949813. [Link]

-